6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester
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Overview
Description
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester is a complex organic compound with the molecular formula C14H14N2O2. It is known for its unique structure, which includes a pyrrolo[3,4-b]pyridine core with a benzyl group and a carboxylic acid methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature and pressure control. The process may also involve purification steps like recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for the success of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can serve as a ligand in biochemical studies to investigate protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione: This compound has a similar core structure but with different functional groups.
6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine: This compound is a reduced form with additional hydrogen atoms.
Uniqueness
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
1303968-09-3 |
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Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
methyl 6-benzyl-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H16N2O2/c1-20-16(19)13-7-14-10-18(11-15(14)17-8-13)9-12-5-3-2-4-6-12/h2-8H,9-11H2,1H3 |
InChI Key |
WQOZXKQEJPRLDS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(CN(C2)CC3=CC=CC=C3)N=C1 |
Origin of Product |
United States |
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